1'-Tert-butyl 4'-ethyl 3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1',4'-dicarboxylate
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Overview
Description
1’-Tert-butyl 4’-ethyl 3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-1’,4’-dicarboxylate is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a naphthalene ring fused to a pyrrolidine ring, with tert-butyl and ethyl substituents. Such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique physical properties.
Preparation Methods
The synthesis of 1’-tert-butyl 4’-ethyl 3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-1’,4’-dicarboxylate typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the naphthalene and pyrrolidine precursors, followed by a spirocyclization reaction to form the spirocyclic core. The tert-butyl and ethyl groups are introduced through alkylation reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts, solvents, and temperature controls.
Chemical Reactions Analysis
1’-Tert-butyl 4’-ethyl 3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-1’,4’-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce any present carbonyl groups.
Substitution: The tert-butyl and ethyl groups can be substituted with other alkyl or functional groups using appropriate reagents. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1’-Tert-butyl 4’-ethyl 3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-1’,4’-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research may explore its potential as a drug candidate due to its spirocyclic structure, which is often associated with bioactivity.
Industry: It can be used in the development of new materials with specific physical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1’-tert-butyl 4’-ethyl 3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-1’,4’-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence its binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar compounds to 1’-tert-butyl 4’-ethyl 3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-1’,4’-dicarboxylate include other spirocyclic compounds with different substituents or ring structures. For example:
Spiro[indoline-3,4’-pyrrolidine]: Another spirocyclic compound with potential biological activity.
Spiro[cyclohexane-1,3’-pyrrolidine]: A simpler spirocyclic structure used in various chemical applications. The uniqueness of 1’-tert-butyl 4’-ethyl 3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-1’,4’-dicarboxylate lies in its specific substituents and the combination of naphthalene and pyrrolidine rings, which may confer distinct physical and chemical properties.
This detailed overview provides a comprehensive understanding of 1’-tert-butyl 4’-ethyl 3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-1’,4’-dicarboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
1'-Tert-butyl 4'-ethyl 3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1',4'-dicarboxylate is a complex organic compound notable for its potential biological activities. This compound features a unique spirocyclic structure that combines elements of naphthalene and pyrrolidine, which may confer specific pharmacological properties. Understanding its biological activity is essential for exploring its potential applications in medicinal chemistry.
- Molecular Formula : C21H29NO4
- Molecular Weight : Approximately 357.47 g/mol
- Structural Features : The compound contains a tert-butyl group and an ethyl substitution that enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.
Biological Activities
Preliminary studies indicate that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Research has shown that compounds with similar structures can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in malignant cells.
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially acting as an inhibitor. For example, correlations have been observed with thioredoxin reductase (TrxR) inhibitors, which are crucial in cancer therapy due to their role in redox balance and cellular survival .
- Leishmanicidal and Trypanocidal Effects : Some derivatives of naphthoquinones have demonstrated activity against Leishmania and Trypanosoma parasites, suggesting that this compound may share similar properties .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity of this compound against various cancer cell lines. The findings indicate significant antiproliferative effects:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |
HeLa (Cervical Cancer) | 12.5 | Inhibition of TrxR |
A549 (Lung Cancer) | 18.0 | ROS accumulation |
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis reveals that modifications to the spirocyclic structure can significantly influence biological activity. For instance, the presence of the ethyl group enhances lipophilicity and cellular uptake, while variations in the dicarboxylate moiety affect enzyme binding affinities.
The proposed mechanism of action for this compound involves:
- Enzyme Interaction : Binding to TrxR leads to increased reactive oxygen species (ROS) levels within cells.
- Induction of Apoptosis : Elevated ROS triggers apoptotic pathways through mitochondrial dysfunction.
- Cell Cycle Arrest : The compound may also interfere with cell cycle progression in cancer cells.
Properties
Molecular Formula |
C21H29NO4 |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
1-O'-tert-butyl 3-O'-ethyl spiro[2,3-dihydro-1H-naphthalene-4,4'-pyrrolidine]-1',3'-dicarboxylate |
InChI |
InChI=1S/C21H29NO4/c1-5-25-18(23)17-13-22(19(24)26-20(2,3)4)14-21(17)12-8-10-15-9-6-7-11-16(15)21/h6-7,9,11,17H,5,8,10,12-14H2,1-4H3 |
InChI Key |
QFPFCBTVYGUTDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(CC12CCCC3=CC=CC=C23)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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